molecular formula C8H8ClNO3S B1369821 3-(Methylcarbamoyl)benzenesulfonyl chloride CAS No. 1016715-95-9

3-(Methylcarbamoyl)benzenesulfonyl chloride

Cat. No. B1369821
CAS RN: 1016715-95-9
M. Wt: 233.67 g/mol
InChI Key: XRJDVAPXWOSTLA-UHFFFAOYSA-N
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Description

3-(Methylcarbamoyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO3S . It has an average mass of 233.672 Da and a mono-isotopic mass of 232.991348 Da .


Molecular Structure Analysis

The molecular structure of 3-(Methylcarbamoyl)benzenesulfonyl chloride consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Methylcarbamoyl)benzenesulfonyl chloride are not detailed in the search results, benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Scientific Research Applications

Analytical Chemistry

This compound can also play a role in analytical chemistry as a derivatization agent. It can be used to prepare derivatives of various compounds for analysis by techniques such as HPLC or mass spectrometry. These derivatives often have better chromatographic properties, making them easier to detect and quantify.

Each of these applications leverages the unique chemical properties of 3-(Methylcarbamoyl)benzenesulfonyl chloride , demonstrating its versatility and importance in scientific research and industrial applications .

Safety and Hazards

Benzenesulfonyl chloride, a related compound, is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use personal protective equipment .

properties

IUPAC Name

3-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDVAPXWOSTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592513
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylcarbamoyl)benzenesulfonyl chloride

CAS RN

1016715-95-9
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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